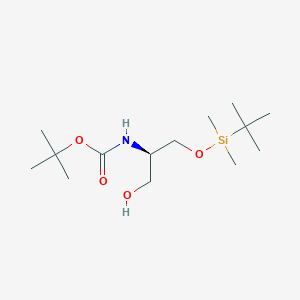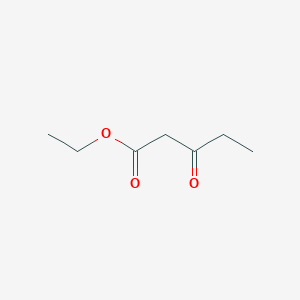![molecular formula C6H12O6 B118824 D-[4-13C]Glucose CAS No. 84270-10-0](/img/structure/B118824.png)
D-[4-13C]Glucose
Übersicht
Beschreibung
D-[4-13C]Glucose is a form of glucose, a simple sugar that is an essential energy source for many organisms . It is a monosaccharide, which means it is a simple sugar. It is one of the two stereoisomers of glucose, and is the one that is biologically active . It is found in fruits and honey and is the major free sugar circulating in the blood of higher animals . It is synthesized by the process, gluconeogenesis, in the liver and kidney .
Synthesis Analysis
D-Glucose is synthesized through a complex metabolic process that involves multiple enzymatic steps regulated by myriad factors, including substrate concentrations, the redox state, activation and inhibition of specific enzyme steps, and hormonal modulation . It is synthesized by the process, gluconeogenesis, in the liver and kidney .Molecular Structure Analysis
D-Glucose is an aldohexose, which means it is a six-carbon sugar with a terminal aldehyde group . It contains four asymmetrical carbon atoms in its structure . The configurations for each of the chiral carbons, C2 - C5, are shown in the projection formula .Chemical Reactions Analysis
Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .Physical And Chemical Properties Analysis
Glucose is a simple sugar that can be solid or liquid, has a sweet taste, and has no odor . It has a melting point of 1460℃ - 1500℃ and a density of 1.5620 g at 180℃ . It is soluble in water and acetic acid .Wissenschaftliche Forschungsanwendungen
Metabolic Tracer Studies
D-[4-13C]Glucose is often used in metabolic tracer studies . These studies involve tracking the path of a labeled compound through a series of biochemical reactions. The 13C label allows researchers to follow the glucose molecule as it is metabolized, providing valuable insights into metabolic pathways .
Fatty Acid Synthesis
D-[4-13C]Glucose can be used to study fatty acid synthesis . By tracking the 13C label, researchers can determine how glucose contributes to the production of fatty acids. This can be particularly useful in studying diseases like obesity and diabetes, where fatty acid metabolism is often disrupted .
Minimal Media Reagent
In microbiology, D-[4-13C]Glucose can be used as a minimal media reagent . Minimal media are types of growth media that contain the minimum nutrients necessary for the growth of microorganisms. The 13C label in the glucose allows for the tracking of carbon utilization in these organisms .
Internal Standard
D-[4-13C]Glucose can also be used as an internal standard in various analytical techniques . An internal standard is a known compound that is added to a sample in a known amount and used as a reference in the analysis. The 13C label allows for the accurate quantification of glucose in a sample .
Production of D-Gluconic Acid
D-[4-13C]Glucose can be used in the production of D-gluconic acid . Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which is then non-enzymatically hydrolyzed to D-gluconic acid . This process is of interest in different industrial areas .
Metabolic Flux Analysis
D-[4-13C]Glucose can be used in metabolic flux analysis . This is a method for analyzing the flow of metabolites in a cell’s metabolic pathways. The 13C label in the glucose allows for the tracking of carbon flow, providing insights into the cell’s metabolic activity .
Wirkmechanismus
Target of Action
D-[4-13C]Glucose is a variant of glucose, the most commonly occurring isomer of glucose . The primary targets of glucose are the cells of the body, where it acts as an essential energy source. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .
Mode of Action
D-[4-13C]Glucose, like its non-isotopic counterpart, is involved in the metabolic processes of the body. It is generated during photosynthesis involving water, carbon, and sunlight in plants, and is produced in humans via hepatic gluconeogenesis and the breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .
Biochemical Pathways
D-[4-13C]Glucose is involved in several biochemical pathways. The total aerobic metabolism of glucose can produce up to 36 ATP molecules . Glucose can act as precursors to generate other biomolecules such as vitamin C .
Result of Action
The result of D-[4-13C]Glucose action is the provision of energy to the cells of the body. It is an essential energy source for many organisms, and its metabolism results in the production of ATP, the body’s main energy currency .
Safety and Hazards
Zukünftige Richtungen
Hyperpolarized 13C MRI, which uses D-[4-13C]Glucose, allows real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . It has the potential for improving early diagnosis of disease, patient stratification, and therapy response assessment .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-CDAWROFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467202 | |
| Record name | D-[4-13C]Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84270-10-0 | |
| Record name | D-[4-13C]Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does D-[4-¹³C]glucose contribute to understanding plant cell wall architecture?
A1: D-[4-¹³C]glucose serves as a valuable isotopic tracer in plant cell wall research. When supplied to growing plant cells, they incorporate this labeled glucose into newly synthesized cell wall polysaccharides, including xyloglucans (XG). The ¹³C isotope at the 4-position of glucose allows researchers to specifically track the fate and interactions of these molecules within the complex cell wall matrix using solid-state ¹³C-NMR spectroscopy [].
Q2: What key insights about xyloglucans were obtained using D-[4-¹³C]glucose in the study?
A2: By incorporating D-[4-¹³C]glucose and employing advanced NMR techniques, researchers identified two distinct populations of xyloglucans within mung bean cell walls []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
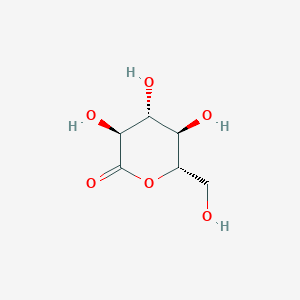
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
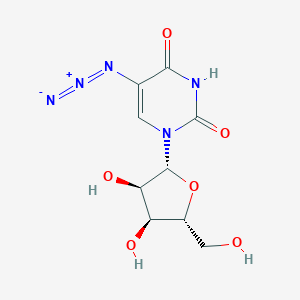
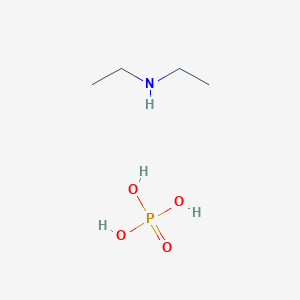
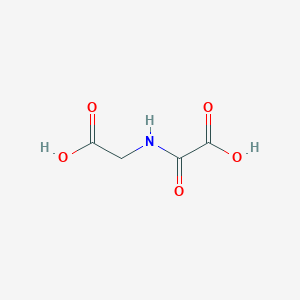
![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)


